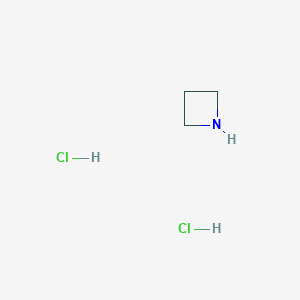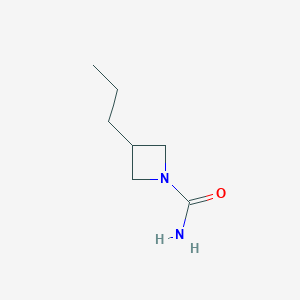
Azetidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidine dihydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Azetidine dihydrochloride can be synthesized through several methods. . This photochemical reaction is highly efficient and proceeds with high regio- and stereoselectivity. Another method involves the nucleophilic substitution reactions with nitrogen nucleophiles or the reduction of β-lactams .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The process may include additional steps such as purification and crystallization to obtain the compound in its dihydrochloride form.
Análisis De Reacciones Químicas
Types of Reactions: Azetidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azetidine N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include azetidine N-oxides, substituted azetidines, and azetidine amines.
Aplicaciones Científicas De Investigación
Azetidine dihydrochloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of azetidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily driven by the ring strain of the azetidine ring, which facilitates bond cleavage and functionalization. In biological systems, this compound may interact with enzymes and receptors, leading to various biochemical effects.
Comparación Con Compuestos Similares
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness: Azetidine dihydrochloride is unique due to its balanced ring strain, which provides a combination of stability and reactivity that is not observed in aziridines or pyrrolidines. This makes it a valuable compound in various chemical and biological applications.
Propiedades
Fórmula molecular |
C3H9Cl2N |
|---|---|
Peso molecular |
130.01 g/mol |
Nombre IUPAC |
azetidine;dihydrochloride |
InChI |
InChI=1S/C3H7N.2ClH/c1-2-4-3-1;;/h4H,1-3H2;2*1H |
Clave InChI |
GNMZOTQIHJUMJF-UHFFFAOYSA-N |
SMILES canónico |
C1CNC1.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7h-Pyrrolo[2,3-c]pyridazin-3-amine](/img/structure/B11922961.png)
![7-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922962.png)

![5-Fluoroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922973.png)

![Imidazo[1,5-a]pyridin-1-amine](/img/structure/B11923001.png)

![3-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923007.png)

![4-Fluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B11923032.png)
![2-Methyl-2H-pyrazolo[4,3-C]pyridine](/img/structure/B11923036.png)

